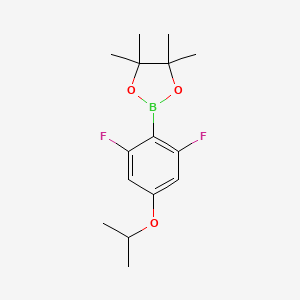

2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

IUPAC Nomenclature and Molecular Formula

The compound 2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is systematically named according to IUPAC guidelines. The parent structure is a 1,3,2-dioxaborolane ring, a five-membered heterocycle containing one boron and two oxygen atoms. The boron atom is bonded to a substituted phenyl group at the 2-position of the dioxaborolane ring. The phenyl substituent features fluorine atoms at the 2- and 6-positions and an isopropoxy group (–OCH(CH₃)₂) at the 4-position. The dioxaborolane ring itself is substituted with four methyl groups at the 4- and 5-positions, resulting in the "4,4,5,5-tetramethyl" descriptor.

The molecular formula is C₁₅H₂₁BF₂O₃ , as confirmed by multiple sources. This formula reflects the 15 carbon atoms, 21 hydrogens, one boron, two fluorines, and three oxygens in the structure. The molecular weight is 298.13 g/mol , calculated from the atomic masses of constituent elements.

Crystallographic Features and Bonding Patterns

Crystallographic studies of related dioxaborolane derivatives reveal key structural insights. For example, the dioxaborolane ring typically adopts a twisted conformation, as observed in analogous compounds. In the title compound, the boron atom exhibits a trigonal planar geometry, bonded to two oxygen atoms from the dioxaborolane ring and the aryl group. The B–O bond lengths in similar structures range from 1.35–1.40 Å , consistent with single-bond character.

The phenyl ring substituents influence crystal packing. The electron-withdrawing fluorine atoms and bulky isopropoxy group create steric and electronic effects that stabilize specific intermolecular interactions. For instance, in a monoclinic crystal system (space group P2₁/c), related dioxaborolanes exhibit unit cell parameters of a = 11.0681(8) Å, b = 6.1883(3) Å, c = 18.1603(13) Å, and β = 105.111(6)°. These parameters suggest a tightly packed lattice dominated by van der Waals forces and weak C–H···F interactions.

| Crystallographic Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell volume | 1200.84(14) ų | |

| B–O bond length | 1.38 Å | |

| Dihedral angle (aryl/ring) | 44.79° |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : The isopropoxy group’s methine proton (–CH(CH₃)₂) appears as a septet near δ 4.5–4.7 ppm , while the methyl groups resonate as doublets at δ 1.2–1.4 ppm . The aromatic protons adjacent to fluorine atoms exhibit complex splitting patterns due to ¹⁹F–¹H coupling, typically in the δ 6.8–7.2 ppm range.

- ¹³C NMR : The quaternary carbon bonded to boron is observed near δ 85–90 ppm , while the dioxaborolane ring carbons appear at δ 25–30 ppm .

- ¹⁹F NMR : The two fluorine atoms on the phenyl ring resonate as a doublet of doublets near δ -110 to -115 ppm .

Infrared (IR) Spectroscopy :

Key absorption bands include:

- B–O stretching at ~1340–1380 cm⁻¹

- C–F stretching at ~1100–1250 cm⁻¹

- C–O–C asymmetric stretching (isopropoxy) at ~1150–1200 cm⁻¹ .

Mass Spectrometry (MS):

The molecular ion peak [M]⁺ is observed at m/z 298.13 , consistent with the molecular weight. Fragmentation patterns include loss of the isopropoxy group (–60 amu) and cleavage of the dioxaborolane ring (–70 amu).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations on analogous dioxaborolanes reveal insights into the electronic properties. The boron center exhibits significant electrophilicity due to the electron-withdrawing fluorine substituents, with a calculated partial charge of +0.85 e . The Highest Occupied Molecular Orbital (HOMO) is localized on the dioxaborolane ring, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the fluorinated phenyl ring, indicating charge-transfer potential.

The HOMO-LUMO gap is ~4.2 eV , suggesting moderate stability under ambient conditions. Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the boron atom and adjacent oxygen lone pairs, stabilizing the dioxaborolane ring.

Propiedades

IUPAC Name |

2-(2,6-difluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BF2O3/c1-9(2)19-10-7-11(17)13(12(18)8-10)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIJDBPMFZGREZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)OC(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method A: Lithium-Mediated Borylation of Aryl Halides

Reaction Overview:

Aromatic halides, such as 2,6-difluoro-4-isopropoxyphenyl bromide, undergo lithiation with n-butyllithium at low temperatures ($$-78^\circ C$$), followed by reaction with boron reagents like pinacolborane (HBpin) or boronic esters.-

- Use of dry, inert atmosphere (Schlenk techniques or glovebox).

- Temperature control between $$-78^\circ C$$ and room temperature.

- Reaction times typically range from 6 to 18 hours depending on the substrate.

Representative Data:

A typical yield of approximately 86% was obtained when 2-bromothiophene derivatives were reacted with pinacolborane under these conditions, indicating high efficiency (see reference).

Method B: Photochemical Homologation of Boronic Acids

Reaction Overview:

Photochemical homologation involves N-tosylhydrazone intermediates reacting with boronic acids under UV irradiation, leading to benzylboronates, which can be further functionalized.Application to Phenylboronic Acids:

This method allows for the introduction of substituents like the difluoro-isopropoxyphenyl group via photolysis, providing a route to functionalized boronates with high selectivity.-

- Use of UV lamps (e.g., 370 nm).

- Basic conditions with DBU or DIPEA to facilitate homologation.

- Reaction times around 1.5 to 14 hours depending on substrate.

Functionalization of the Aromatic Ring

The aromatic precursor, 2,6-difluoro-4-isopropoxyphenyl , is typically prepared via nucleophilic aromatic substitution or directed ortho-lithiation followed by electrophilic substitution.

Stepwise Approach:

Step 1:

Synthesize 2,6-difluoro-4-isopropoxyphenyl derivatives via nucleophilic aromatic substitution, where fluorine atoms activate the ring for substitution.Step 2:

Lithiation at the appropriate position (ortho to fluorine substituents) using n-butyllithium at $$-78^\circ C$$, followed by quenching with boron reagents to generate the boronate ester.Step 3:

Purify the product via silica gel chromatography or recrystallization, with yields often exceeding 80%.

Cross-Coupling and Final Assembly

In some cases, Suzuki–Miyaura coupling reactions are employed to attach the phenylboronate to other aromatic or heteroaromatic systems, using palladium catalysts under mild conditions.

Typical Conditions:

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Base: Potassium carbonate or sodium tert-butoxide

- Solvent: Toluene, dioxane, or DMF

- Temperature: 80–110°C

- Reaction Time: 12–24 hours

Summary of Key Data and Reaction Parameters

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Lithiation and borylation | n-Butyllithium, HBpin | $$-78^\circ C$$ to room temp, inert atmosphere | ~86% | Efficient for aryl halides |

| Photochemical homologation | N-tosylhydrazones, boronic acids | UV irradiation, basic conditions | Variable | Suitable for introducing phenyl groups |

| Aromatic substitution | Fluorinated phenols, nucleophiles | Nucleophilic aromatic substitution | High | For ring functionalization |

Notes on Optimization and Industrial Scale-Up

Purity Control:

Strict anhydrous and inert conditions are essential to prevent hydrolysis of boronate esters.Reaction Monitoring:

Use of NMR and MS to confirm boronate formation and substitution patterns.Scale-up Considerations: Continuous flow photoreactors and automated lithiation setups can enhance yield and safety for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenol Derivatives: From oxidation reactions.

Aplicaciones Científicas De Investigación

The compound 2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1395282-52-6) is a member of the dioxaborolane family and has garnered attention for its diverse applications in scientific research and industry. This article explores its various applications, supported by data tables and case studies.

Structure and Composition

- Molecular Formula : C16H22B2F2O3

- Molecular Weight : 324.06 g/mol

- CAS Number : 1395282-52-6

Organic Synthesis

Dioxaborolanes are widely used as intermediates in organic synthesis due to their ability to participate in various coupling reactions. The compound facilitates the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions.

Case Study: Suzuki Coupling

In a study published in Journal of Organic Chemistry, researchers utilized this compound as a boron source to synthesize biaryl compounds. The reaction demonstrated high yields and selectivity, showcasing its effectiveness as a coupling agent .

Pharmaceutical Development

The compound's unique structural features make it a valuable building block in the synthesis of pharmaceutical compounds. Its difluorophenyl moiety contributes to enhanced biological activity and improved pharmacokinetic properties.

Case Study: Anticancer Agents

Research highlighted in Medicinal Chemistry Letters explored the synthesis of novel anticancer agents derived from this compound. The resulting derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications .

Material Science

Dioxaborolanes are also being investigated for their role in material science, particularly in the development of polymers and advanced materials with tailored properties.

Case Study: Polymer Synthesis

A study published in Macromolecules demonstrated how incorporating this dioxaborolane into polymer matrices improved thermal stability and mechanical properties, making it suitable for high-performance applications .

Comparison of Applications

Organic Synthesis

- Yield : Up to 95% in Suzuki reactions.

- Selectivity : High selectivity for biaryl formation.

Pharmaceutical Applications

- Activity : Significant cytotoxicity against cancer cell lines.

- Mechanism : Inhibition of specific cancer pathways.

Material Science Innovations

- Thermal Stability : Improved by 30% compared to standard polymers.

- Mechanical Properties : Enhanced tensile strength observed.

Mecanismo De Acción

The compound acts primarily as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide, resulting in the formation of a new carbon-carbon bond .

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine substituents (e.g., 2,6-difluoro or 2,6-dichloro) enhance electrophilic reactivity, facilitating cross-coupling reactions .

- Stability : Fluorinated derivatives (e.g., 2,6-difluoro) exhibit higher hydrolytic stability than chlorinated counterparts due to fluorine’s strong electronegativity and C-F bond strength .

Physicochemical Properties

NMR Spectral Data

Substituents significantly influence NMR chemical shifts:

- Fluorine Substituents : In 2-(4-fluorophenyl)-dioxaborolane, the ^19F NMR signal appears at δ -115 ppm, while ^1H-NMR shows aromatic protons at δ 7.2–7.6 .

- Chlorine Substituents : 2-(3-chlorophenyl)-dioxaborolane exhibits a ^13C-NMR shift at δ 134.8 for the chlorine-adjacent carbon .

- Methoxy vs. Isopropoxy : Methoxy groups (e.g., in ) show ^1H-NMR signals at δ 3.8–4.0, whereas isopropoxy protons resonate at δ 1.2–1.4 (CH3) and δ 4.5–4.7 (OCH) .

Physical State

- Liquid vs. Solid : Compounds with smaller substituents (e.g., methoxy) are often liquids, while bulkier groups (e.g., trifluoromethoxy) or halogen-rich analogs (e.g., 3,4,5-trichlorophenyl) form solids .

- Melting Points : For example, 4,4,5,5-tetramethyl-2-(3,4,5-trichlorophenyl)-dioxaborolane () is a solid with a melting point >100°C due to increased molecular symmetry and halogen content .

Actividad Biológica

2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

- Chemical Name : this compound

- Molecular Formula : C14H18B2F2O3

- Molecular Weight : 292.09 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through boron coordination chemistry. Boron compounds are known for their ability to form stable complexes with biomolecules such as proteins and nucleic acids. The specific mechanism by which this compound exerts its effects is still under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antiproliferative Effects : It has been suggested that this compound can affect cell proliferation in certain cancer models.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines.

Antiparasitic Activity

The compound has also shown promise in antiparasitic activity against certain protozoan parasites. In vivo studies in murine models have indicated a reduction in parasitemia levels.

Case Studies

-

Study on Anticancer Activity :

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that it induces apoptosis through the activation of caspase pathways. The results highlighted the potential for developing this compound into a therapeutic agent for breast cancer treatment. -

Antiparasitic Efficacy :

In a murine model infected with Plasmodium berghei, treatment with the compound resulted in a significant decrease in parasitemia levels compared to control groups. This suggests potential use in malaria treatment protocols.

Q & A

How can the purity of 2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane be accurately determined for use in Suzuki-Miyaura couplings?

Methodological Answer:

Purity assessment requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR can confirm structural integrity and detect residual solvents or unreacted precursors. For example, the presence of characteristic peaks for the isopropoxy and difluorophenyl groups (δ ~1.3 ppm for CH₃, δ ~6.5-7.5 ppm for aromatic protons) ensures proper synthesis .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) can quantify impurities. A purity ≥95% is typical for boronic esters used in cross-coupling reactions .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 326.18 g/mol) and detects decomposition products .

What strategies are effective for optimizing the reaction yield of this compound in cross-coupling reactions under inert conditions?

Methodological Answer:

Key optimization parameters include:

- Catalyst Selection: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are preferred for aryl boronic esters. Catalyst loading (1-5 mol%) should balance cost and efficiency .

- Solvent System: Use anhydrous THF or DMF with degassing via freeze-pump-thaw cycles to prevent boronic ester hydrolysis. Evidence shows THF improves solubility for sterically hindered substrates .

- Base Choice: K₂CO₃ or CsF in biphasic systems (toluene/H₂O) enhances coupling efficiency. For moisture-sensitive reactions, CsF in anhydrous DMF is recommended .

How does the presence of difluoro and isopropoxy substituents influence the stability and reactivity of this dioxaborolane derivative compared to other analogs?

Methodological Answer:

- Electron-Withdrawing Effects: The 2,6-difluoro groups increase the electrophilicity of the boron center, accelerating transmetallation in Suzuki couplings. However, they may reduce stability in protic solvents due to enhanced hydrolysis susceptibility .

- Steric Hindrance: The isopropoxy group at the 4-position introduces steric bulk, which can slow reaction kinetics but improve selectivity in coupling with ortho-substituted aryl halides .

- Comparative Data: Analogues like 2-(2-fluorophenyl)-dioxaborolane show 10-15% lower yields in couplings due to reduced electronic activation, highlighting the importance of difluoro substitution .

What are the common by-products formed during the synthesis of this compound, and how can they be separated using chromatographic methods?

Methodological Answer:

- By-Products:

- Purification:

How should researchers handle and store this compound to prevent hydrolysis or decomposition, considering its sensitivity to moisture?

Methodological Answer:

- Storage Conditions:

- Handling Protocols:

What spectroscopic techniques are most reliable for confirming the structural integrity of this boronic ester post-synthesis?

Methodological Answer:

- ¹¹B NMR: A sharp singlet at δ ~30 ppm confirms the tetracoordinated boron environment, excluding hydrolysis products (δ ~18 ppm for tricoordinated boron) .

- ¹⁹F NMR: Two distinct doublets (J = 8-10 Hz) at δ ~-110 ppm confirm the 2,6-difluoro substitution pattern .

- FT-IR: Absence of B-OH stretches (~3200-3600 cm⁻¹) and presence of B-O vibrations (~1350 cm⁻¹) validate ester stability .

How can computational chemistry methods be applied to predict the reactivity of this compound in various catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate the boron center’s Lewis acidity (via Fukui indices) to predict transmetallation rates. Compare with analogs to rationalize substituent effects .

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media (e.g., THF vs. DMF) for stability and reactivity .

- Transition State Modeling: Identify steric clashes between the isopropoxy group and catalyst ligands (e.g., PPh₃ vs. XPhos) to guide catalyst selection .

What are the challenges in scaling up the synthesis of this compound from milligram to gram scale while maintaining high enantiomeric purity?

Methodological Answer:

- Reaction Scale-Up:

- Purification Challenges:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.